4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide
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Overview
Description
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is a sulfur-containing heterocyclic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-mercaptoalkyl halides or sulfonates, under basic conditions.
Introduction of the But-3-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with a suitable but-3-en-1-yl halide or sulfonate.
Oxidation: The final step is the oxidation of the sulfur atom to form the sulfoxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide.
Substitution: The but-3-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. The but-3-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the but-3-en-1-yl and dimethyl substitutions.
4-(But-3-en-1-yl)thiomorpholine: Lacks the dimethyl substitutions.
2,2-Dimethylthiomorpholine: Lacks the but-3-en-1-yl group.
Uniqueness
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is unique due to the combination of the but-3-en-1-yl group and the dimethyl substitutions on the thiomorpholine ring
Properties
Molecular Formula |
C10H19NOS |
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Molecular Weight |
201.33 g/mol |
IUPAC Name |
4-but-3-enyl-2,2-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C10H19NOS/c1-4-5-6-11-7-8-13(12)10(2,3)9-11/h4H,1,5-9H2,2-3H3 |
InChI Key |
WRUIMLOOKHCJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1=O)CCC=C)C |
Origin of Product |
United States |
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